2-Chloro-4-(4-methylsulfonylphenyl)benzoic acid
Description
2-Chloro-4-(4-methylsulfonylphenyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 g/mol . This compound is characterized by the presence of a chloro group and a methylsulfonyl group attached to a benzoic acid core. It is typically found as a white to light yellow or light pink powder .
Properties
IUPAC Name |
2-chloro-4-(4-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTHJKNHSXWNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691661 | |
| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-30-7 | |
| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-4-(4-methylsulfonylphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-4-(4-methylsulfonylphenyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation reactions, and lithium aluminum hydride for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-(4-methylsulfonylphenyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro group and the methylsulfonyl group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The carboxylic acid group can also participate in ionic interactions with biological molecules .
Comparison with Similar Compounds
2-Chloro-4-(4-methylsulfonylphenyl)benzoic acid can be compared with other similar compounds such as:
2-Chloro-4-methylsulfonylbenzoic acid: This compound lacks the phenyl group, making it less complex and potentially less versatile in its applications.
4-Chloro-3-methylsulfonylbenzoic acid: This compound has the chloro and methylsulfonyl groups in different positions, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it useful in various scientific and industrial applications .
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